molecular formula C16H16ClNO2S B2884894 (E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine CAS No. 320422-55-7

(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine

Cat. No.: B2884894
CAS No.: 320422-55-7
M. Wt: 321.82
InChI Key: WUILBPZKMRCCMD-VLGSPTGOSA-N
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Description

(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine is an organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 4-methoxythiophenol.

    Formation of Intermediate: The reaction between 4-chlorobenzaldehyde and 4-methoxythiophenol under basic conditions leads to the formation of an intermediate compound.

    Condensation Reaction: The intermediate undergoes a condensation reaction with methoxyamine hydrochloride in the presence of a base to yield the final product, (E)-amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or sulfanyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylideneamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methoxyphenyl)sulfanylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-19-14-7-9-15(10-8-14)21-11-16(18-20-2)12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUILBPZKMRCCMD-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)SC/C(=N/OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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